Cistanoside A
Overview
Description
Cistanoside A is an active phenylethanoid glycoside isolated from the plant Cistanche deserticola. This compound has garnered attention due to its potential therapeutic effects, particularly in the treatment of osteoporosis. It exhibits antioxidative properties and has been found to play a significant role in promoting bone health .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cistanoside A involves multiple steps, including glycosylation and esterification reactions. The detailed synthetic routes and reaction conditions are often proprietary and specific to research laboratories. the general approach involves the extraction of the compound from Cistanche deserticola using solvents like ethanol or methanol, followed by purification processes such as column chromatography .
Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from Cistanche deserticola. The plant material is processed to isolate the active compound, which is then purified to achieve the desired concentration and purity. Techniques such as high-performance liquid chromatography (HPLC) are commonly used in the purification process .
Chemical Reactions Analysis
Types of Reactions: Cistanoside A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its therapeutic properties or to study its behavior under different conditions .
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide are used under controlled conditions to oxidize this compound.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents used to reduce the compound.
Substitution: Various nucleophiles can be used to substitute functional groups in this compound, often under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of the compound .
Scientific Research Applications
Cistanoside A has a wide range of scientific research applications:
Mechanism of Action
Cistanoside A exerts its effects primarily through the modulation of signaling pathways involved in bone metabolism. It inhibits the expression of TNF-receptor associated factor 6 (TRAF6), which is an upstream molecule shared by both the nuclear factor kappa-light chain enhancer of activated B cells (NF-κB) and phosphatidylinositol 3-kinase (PI3K)/Akt pathways. This inhibition leads to the suppression of receptor activators of nuclear factor kappaB ligand (RANKL) and the downregulation of NF-κB, while upregulating osteoprotegerin (OPG), PI3K, and Akt. These actions collectively promote bone formation and prevent bone resorption .
Comparison with Similar Compounds
Cistanoside A is unique among phenylethanoid glycosides due to its specific molecular structure and biological activities. Similar compounds include:
Echinacoside: Another phenylethanoid glycoside with antioxidative and anti-inflammatory properties.
Acteoside: Known for its neuroprotective and hepatoprotective effects.
Verbascoside: Exhibits antimicrobial and anti-inflammatory activities.
This compound stands out due to its potent antiosteoporotic effects and its ability to modulate multiple signaling pathways involved in bone metabolism .
Properties
IUPAC Name |
[(2R,3R,4R,5R,6R)-5-hydroxy-6-[2-(4-hydroxy-3-methoxyphenyl)ethoxy]-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H48O20/c1-15-25(42)27(44)30(47)36(52-15)56-33-31(48)35(50-10-9-17-4-7-19(39)21(12-17)49-2)54-23(14-51-34-29(46)28(45)26(43)22(13-37)53-34)32(33)55-24(41)8-5-16-3-6-18(38)20(40)11-16/h3-8,11-12,15,22-23,25-40,42-48H,9-10,13-14H2,1-2H3/b8-5+/t15-,22+,23+,25-,26+,27+,28-,29+,30+,31+,32+,33+,34+,35+,36-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOGNFAUMIGACHZ-WEDRDYHSSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)O)COC4C(C(C(C(O4)CO)O)O)O)OCCC5=CC(=C(C=C5)O)OC)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2OC(=O)/C=C/C3=CC(=C(C=C3)O)O)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OCCC5=CC(=C(C=C5)O)OC)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H48O20 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701317669 | |
Record name | Cistanoside A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701317669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
800.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93236-42-1 | |
Record name | Cistanoside A | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=93236-42-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cistanoside A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701317669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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